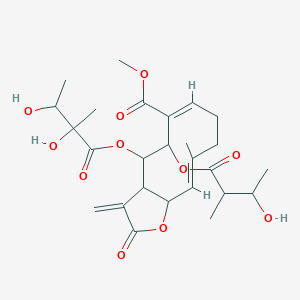
Tetraludin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraludin B is a sesquiterpene lactone, a type of compound commonly found in the Asteraceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties . This compound, in particular, has been studied for its potential therapeutic applications, especially in cancer treatment due to its ability to inhibit nuclear factor-kappa B (NF-κB) mediated transcription and induce apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetraludin B involves several steps, starting from simple organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a significant challenge, as the reaction conditions need to be carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraludin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Tetraludin B has a wide range of applications in scientific research:
Wirkmechanismus
Tetraludin B exerts its effects primarily by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating immune response, inflammation, and cell proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation . The molecular targets include various proteins involved in the NF-κB signaling pathway, such as IκB kinase (IKK) and the NF-κB complex itself .
Vergleich Mit ähnlichen Verbindungen
Enhydrin: Another sesquiterpene lactone with similar anti-inflammatory and anti-cancer properties.
Repandins A, B, D, and E: Compounds that also inhibit NF-κB mediated transcription and induce apoptosis.
Uniqueness: Tetraludin B is unique due to its specific structure, which allows it to interact with the NF-κB pathway more effectively than some of its analogs. This makes it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
73522-61-9 |
|---|---|
Molekularformel |
C26H36O11 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
methyl (6E,10E)-4-(2,3-dihydroxy-2-methylbutanoyl)oxy-5-(3-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C26H36O11/c1-12-9-8-10-17(24(31)34-7)20(36-22(29)13(2)15(4)27)21(37-25(32)26(6,33)16(5)28)19-14(3)23(30)35-18(19)11-12/h10-11,13,15-16,18-21,27-28,33H,3,8-9H2,1-2,4-7H3/b12-11+,17-10+ |
InChI-Schlüssel |
OQBDEQQBLOQXJR-CJECMMIBSA-N |
Isomerische SMILES |
C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


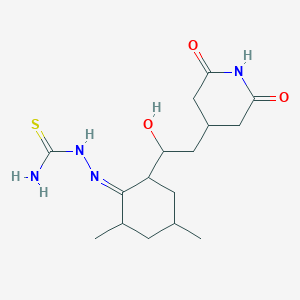
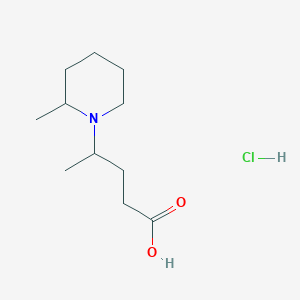
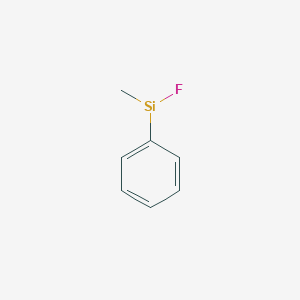
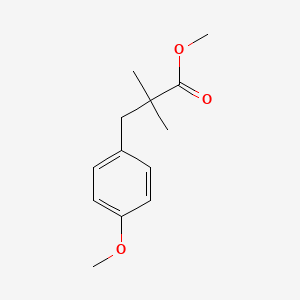
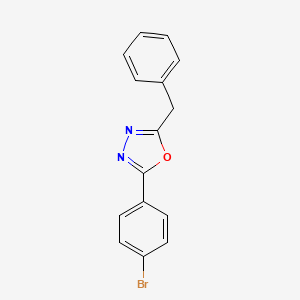

![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
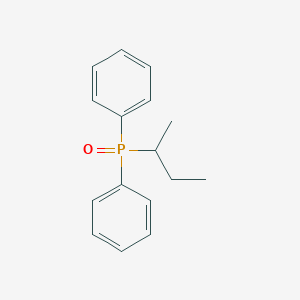
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)
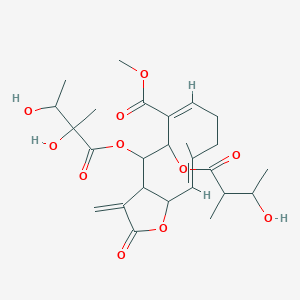
![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
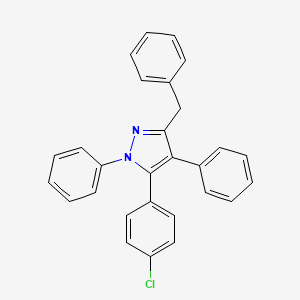
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
